Dess-Martin periodinane

Descripción general

Descripción

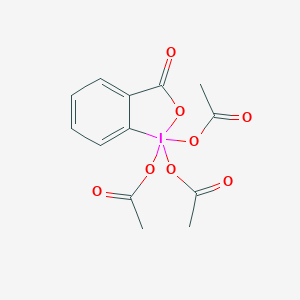

Dess-Martin periodinane (DMP), a hypervalent iodine(V) reagent with the chemical formula C₁₃H₁₃IO₈, is widely employed in organic synthesis for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively . First reported by Dess and Martin in 1991, DMP is synthesized via a two-step process starting from 2-iodobenzoic acid, involving bromate oxidation to generate an intermediate iodoxybenzoic acid, followed by acetylation to yield the final crystalline product . Key advantages include its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and minimal byproduct formation (acetic acid and iodobenzene), making it ideal for complex molecule synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Dess-Martin periodinane typically involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by acetylation. The process can be summarized as follows:

-

Oxidation of 2-iodobenzoic acid:

- 2-iodobenzoic acid is treated with potassium bromate and sulfuric acid at elevated temperatures to form 2-iodoxybenzoic acid (IBX).

- The reaction mixture is cooled, and the resulting solid is filtered and washed to obtain IBX .

-

Acetylation of IBX:

- IBX is then acylated using acetic acid and acetic anhydride in the presence of a catalytic amount of tosylic acid.

- The mixture is heated to 85°C and then allowed to cool, resulting in the formation of this compound as a crystalline solid .

Industrial Production Methods: While this compound is highly effective, its industrial production is limited due to its cost and potentially explosive nature. The reagent is typically produced in smaller quantities for laboratory use rather than large-scale industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Dess-Martin periodinane is primarily used for oxidation reactions. It is known for its ability to oxidize:

- Primary alcohols to aldehydes

- Secondary alcohols to ketones

- Amides to imides

- Amines to nitriles

- Disulfides to sulfones

Common Reagents and Conditions:

- The oxidation reactions are typically carried out in dichloromethane or chloroform at room temperature.

- The reactions are usually complete within 0.5 to 2 hours .

Major Products:

Aplicaciones Científicas De Investigación

Oxidation of Alcohols

The primary application of Dess-Martin periodinane is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. This transformation is crucial in the synthesis of various organic compounds, including pharmaceuticals and natural products. The oxidation mechanism involves the formation of an intermediate diacetoxyalkoxyperiodinane, which facilitates the conversion to carbonyl compounds .

Synthesis of Bioactive Compounds

This compound is instrumental in synthesizing bioactive substances such as drugs and pesticides. Its ability to perform selective oxidations enables the creation of biologically active compounds with improved efficacy. For instance, it has been utilized in synthesizing complex molecules like 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines through a one-pot reaction involving multiple components .

Total Synthesis of Natural Products

The reagent plays a pivotal role in the total synthesis of various natural products. Its selective oxidation capabilities allow chemists to construct complex molecular architectures efficiently. Several case studies highlight its effectiveness in multi-step synthetic routes, demonstrating its utility in accessing challenging structures .

Case Study 1: Total Synthesis of Amphidinolide K

In a notable application, this compound was employed for the selective oxidation of specific alcohol groups during the total synthesis of amphidinolide K. This case illustrated its ability to facilitate complex transformations that are essential for constructing intricate natural products .

Case Study 2: Synthesis of Medicinally Important Compounds

A study demonstrated that diethylamine this compound could serve as an efficient catalyst-oxidant combination for synthesizing medicinally privileged compounds. The method showcased excellent yields and minimal purification steps, emphasizing the reagent's practical advantages in drug development .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Oxidation of Alcohols | Converts primary alcohols to aldehydes and secondary alcohols to ketones | Mild conditions, high yields |

| Synthesis of Bioactive Compounds | Facilitates the creation of drugs and pesticides | Improved biological activity |

| Total Synthesis of Natural Products | Enables complex molecular constructions | Efficient multi-step synthesis |

Mecanismo De Acción

The mechanism of action of Dess-Martin periodinane involves the transfer of oxygen atoms to the substrate. The hypervalent iodine center in the reagent facilitates the oxidation process. The general steps are as follows:

- The substrate (e.g., alcohol) coordinates to the iodine center.

- The iodine center transfers an oxygen atom to the substrate, forming an intermediate.

- The intermediate undergoes further oxidation to yield the final product (e.g., aldehyde or ketone) .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Oxidizing Agents

Oxidizing Power and Selectivity

DMP outperforms traditional oxidizing agents in both yield and substrate compatibility:

Key Findings :

- DMP vs. PCC/Jones Reagent : DMP achieves ≥90% yields in oxidizing α-hydroxyphosphonates and Morita-Baylis-Hillman (MBH) adducts, whereas PCC and Jones reagent yield <60% due to side reactions .

- DMP vs. Oxone : In one-pot syntheses of pyridine derivatives, DMP with diethylamine achieves 93% yield , while Oxone yields only 20% under identical conditions .

Reaction Conditions and Byproduct Handling

DMP operates efficiently under ambient conditions (room temperature, dry solvents like CH₂Cl₂ or DMF) without requiring acidic or aqueous media. By contrast:

- PCC necessitates refluxing in dichloromethane and generates chromium waste.

- Oxone mandates aqueous workups, complicating isolation of hydrophobic products .

Byproduct Comparison :

| Oxidant | Byproducts | Toxicity |

|---|---|---|

| Dess-Martin | Acetic acid, iodobenzene | Low |

| Jones Reagent | Cr³⁺ salts | High (carcinogenic) |

| Oxone | KHSO₄, K₂SO₄ | Moderate |

Data Tables

Table 1: Efficiency in MBH Adduct Oxidation

| Oxidant | Purity | Yield (%) |

|---|---|---|

| Dess-Martin | High | 80–95 |

| PCC | Low | 50–60 |

| Jones Reagent | Low | <50 |

Actividad Biológica

Dess-Martin periodinane (DMP), a hypervalent iodine compound, has gained prominence in organic synthesis due to its selective oxidation capabilities. This article explores its biological activity, applications in drug synthesis, and the underlying mechanisms that contribute to its efficacy.

Overview of this compound

This compound is primarily used as an oxidant in organic reactions, converting primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. Its structure consists of a central iodine atom bonded to three acetate groups, enhancing its solubility and reactivity compared to other iodine compounds, such as iodoxybenzoic acid (IBX) . DMP's selectivity and efficiency make it a valuable tool in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

The oxidation mechanism of DMP involves the formation of a diacetoxyalkoxyperiodinane intermediate when reacting with alcohols. This intermediate facilitates the deprotonation of the alcohol's α-hydrogen, leading to the formation of carbonyl compounds . The high selectivity towards hydroxyl groups allows for rapid ligand exchange, making DMP particularly effective for complex substrates.

Applications in Biological Synthesis

DMP's utility extends beyond simple oxidation reactions; it plays a crucial role in synthesizing various bioactive compounds. Key applications include:

- Drug Development : DMP has been employed in synthesizing potent pharmaceutical agents. For example, it has facilitated the preparation of GPIIb/IIIa antagonists and acetylcholinesterase inhibitors .

- Pesticide Synthesis : The compound is also utilized in developing agrochemicals, enhancing the biological activity of pesticides through structural modifications .

- Biological Probes : DMP aids in creating molecular probes that can be used for biological imaging and diagnostic purposes .

Case Studies and Research Findings

Several studies highlight the effectiveness of DMP in biological applications:

- Oxidation of Alcohols : A study demonstrated that DMP efficiently oxidizes primary alcohols to aldehydes with high yields and selectivity, outperforming traditional reagents like chromium-based oxidants .

- Synthesis of Benzoxazoles : DMP catalyzed the intramolecular cyclization of phenolic azomethines, yielding substituted benzoxazoles at room temperature. This reaction showcased DMP's ability to facilitate complex transformations under mild conditions .

- Reactivity with Thiols : Research indicated that DMP could convert thiols to thiosulfonates more effectively than IBX, highlighting its superior reactivity and potential for diverse applications in organic synthesis .

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

| Study | Substrate | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Chaudhari et al., 2016 | Alcohols | Aldehydes/Ketones | High | Selective oxidation under mild conditions |

| Gupta et al., 2012 | Primary Alcohols | Trichloromethyl Carbinols | Moderate | One-pot synthesis method |

| Mahajan et al., 2008 | Ketones/Dicarbonyls | Organosulfonyloxylated Compounds | Good | High functional group compatibility |

Safety and Handling Considerations

While DMP is highly effective, it is also sensitive to heat and shock, requiring careful handling. It should be stored away from light and moisture to maintain stability . Proper safety measures must be taken during its use due to its potential explosive nature when mishandled.

Q & A

Q. Basic: What are the primary and secondary alcohol oxidation capabilities of DMP, and what experimental conditions optimize these transformations?

DMP oxidizes primary alcohols to aldehydes and secondary alcohols to ketones under mild, room-temperature conditions in anhydrous solvents like CH₂Cl₂ or acetone . Key considerations:

- Substrate compatibility : Effective for sterically hindered alcohols and acid/base-sensitive substrates (e.g., N-protected amino alcohols without epimerization) .

- Solvent selection : Use halogenated solvents (e.g., CH₂Cl₂) for solubility and stability. Avoid protic solvents to prevent premature hydrolysis.

- Work-up : Neutralize acetic acid (generated during oxidation) with pyridine or sodium thiosulfate to avoid side reactions .

Q. Basic: Why is DMP preferred over IBX (2-iodoxybenzoic acid) for alcohol oxidations?

DMP offers superior solubility in organic solvents (vs. IBX, which is insoluble in most solvents) and avoids the need for harsh acidic conditions . IBX synthesis often yields a mixture of crystalline forms with variable solubility, complicating reproducibility . DMP’s stability and predictable reactivity make it preferable for complex molecule synthesis .

Q. Basic: What safety protocols are critical for handling DMP in the laboratory?

- Decomposition risks : DMP decomposes exothermically above 130°C, releasing CO₂ and HI . Avoid heat, moisture, and strong oxidizers.

- Protective measures : Use gloves, goggles, and work in a fume hood. Store under inert gas (argon) at –20°C in light-sensitive containers .

- Fire hazards : Use dry sand or CO₂ extinguishers; avoid water due to HI formation .

Q. Advanced: What mechanistic insights explain DMP’s selectivity and efficiency in alcohol oxidations?

The oxidation proceeds via ligand exchange: the alcohol displaces an acetate on hypervalent iodine, forming an alkoxyiodinane intermediate. This intermediate undergoes reductive elimination, yielding the carbonyl product and monoacetoxyiodinane . Kinetic studies suggest that water accelerates the reaction by hydrolyzing DMP to a more reactive species .

Q. Advanced: How do impurities in DMP batches affect reaction outcomes, and how can researchers mitigate variability?

Impurities (e.g., residual IBX or acetic acid) can enhance reactivity by generating reactive intermediates during hydrolysis . To ensure reproducibility:

- Purification : Recrystallize DMP from acetic anhydride/AcOH to ≥95% purity .

- Activation : Pre-treat pure DMP with water (1 equiv.) to generate reactive species .

Q. Advanced: How does atmospheric exposure or moisture influence DMP-mediated reactions?

Exposure to moisture (e.g., ambient humidity) accelerates oxidation rates by hydrolyzing DMP into a more electrophilic iodine species. This effect is critical for sluggish substrates but requires controlled water addition to avoid over-hydrolysis .

Q. Advanced: What synthetic methodologies leverage DMP beyond simple alcohol oxidations?

- One-pot deprotection-olefination : DMP oxidizes TMS-protected carbohydrates to aldehydes, enabling in situ Wittig olefination without isolation .

- Tandem oxidations : Combine with TEMPO or CrO₃ for sequential oxidations of polyols .

Q. Advanced: What challenges arise in synthesizing and storing high-purity DMP?

- Synthesis pitfalls : Incomplete acetylation of IBX leads to residual iodinane oxides. Optimize by heating IBX in Ac₂O/AcOH until complete dissolution and crystallizing under strict inert conditions .

- Storage : Degradation occurs via hydrolysis; use flame-dried glassware and anhydrous solvents for long-term stability .

Q. Advanced: How should researchers address contradictions between reagent purity and observed reactivity?

While pure DMP is stable, impure batches often perform better due to reactive intermediates. Validate batch quality via NMR (absence of extraneous peaks >3%) and kinetic assays (e.g., benzyl alcohol oxidation to benzaldehyde) .

Q. Advanced: What are the ecological and toxicological implications of DMP use?

Propiedades

IUPAC Name |

(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLCNNUWBJBICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236335 | |

| Record name | Triacetoxyperiodinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87413-09-0 | |

| Record name | Dess-Martin periodinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87413-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetoxyperiodinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087413090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacetoxyperiodinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dess-Martin periodinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACETOXYPERIODINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336B74JK56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.